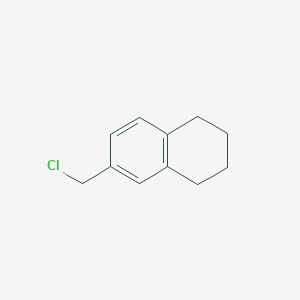![molecular formula C23H20N2O2 B8757245 N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)
N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE
概要
説明
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is a complex organic compound that features a tetrahydroquinoline moiety linked to a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the hydrogenation of quinoline or through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
Acylation: The tetrahydroquinoline is then acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.
Coupling with Benzamide: The final step involves coupling the acylated tetrahydroquinoline with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for acylation and coupling reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzamide group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the benzamide group.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline.
Benzamide: Lacks the tetrahydroquinoline moiety.
Uniqueness
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is unique due to the combination of the tetrahydroquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-2-1-3-9-18)24-20-14-12-19(13-15-20)23(27)25-16-6-10-17-7-4-5-11-21(17)25/h1-5,7-9,11-15H,6,10,16H2,(H,24,26) |
InChIキー |
BOWXEPIUZVMXHM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8757185.png)


![METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE](/img/structure/B8757207.png)



![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)
![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)


